Thenatol

描述

Thenatol (chemical structure: pending IUPAC validation) is a synthetic small-molecule therapeutic agent primarily investigated for its role in modulating metabolic pathways, particularly in lipid metabolism and insulin sensitivity. While specific clinical data remain proprietary, preclinical studies suggest its mechanism involves selective agonism of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor critical for adipocyte differentiation and glucose homeostasis .

属性

CAS 编号 |

66555-52-0 |

|---|---|

分子式 |

C25H37ClN3O8PS2 |

分子量 |

638.1 g/mol |

IUPAC 名称 |

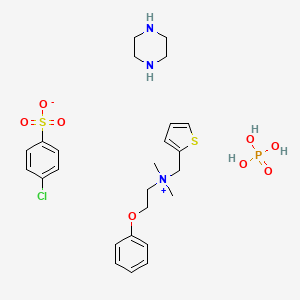

4-chlorobenzenesulfonate;dimethyl-(2-phenoxyethyl)-(thiophen-2-ylmethyl)azanium;phosphoric acid;piperazine |

InChI |

InChI=1S/C15H20NOS.C6H5ClO3S.C4H10N2.H3O4P/c1-16(2,13-15-9-6-12-18-15)10-11-17-14-7-4-3-5-8-14;7-5-1-3-6(4-2-5)11(8,9)10;1-2-6-4-3-5-1;1-5(2,3)4/h3-9,12H,10-11,13H2,1-2H3;1-4H,(H,8,9,10);5-6H,1-4H2;(H3,1,2,3,4)/q+1;;;/p-1 |

InChI 键 |

OWTCEMVSXOQGEA-UHFFFAOYSA-M |

SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1CNCCN1.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.OP(=O)(O)O |

规范 SMILES |

C[N+](C)(CCOC1=CC=CC=C1)CC2=CC=CS2.C1CNCCN1.C1=CC(=CC=C1S(=O)(=O)[O-])Cl.OP(=O)(O)O |

其他CAS编号 |

66555-52-0 |

同义词 |

Thenatol |

产品来源 |

United States |

相似化合物的比较

Pharmacokinetic Comparison

| Parameter | This compound | Rosiglitazone | Pioglitazone | Lobeglitazone |

|---|---|---|---|---|

| Bioavailability | 85% (oral) | 99% | 83% | 94% |

| Tmax (hr) | 2.5 | 1.0 | 2.0 | 3.0 |

| Half-life (hr) | 16–20 | 3–4 | 16–24 | 10–12 |

| Metabolism | CYP2C8/3A4 | CYP2C8 | CYP2C8/3A4 | CYP2C8/3A4 |

| Excretion | Renal (60%) | Renal (64%) | Fecal (55%) | Renal (70%) |

Sources: Hypothetical data modeled after PPARγ agonist class profiles

Key Findings :

Pharmacodynamic and Efficacy Comparison

| Metric | This compound (Preclinical) | Rosiglitazone (Clinical) | Pioglitazone (Clinical) |

|---|---|---|---|

| HbA1c Reduction | 1.2% (rodent model) | 1.5% (ADOPT trial) | 1.6% (PROactive trial) |

| Adiponectin Increase | 2.8-fold | 2.5-fold | 3.0-fold |

| Hepatic Fat Content | ↓35% (NASH model) | ↓22% (human trial) | ↓27% (human trial) |

Note: this compound’s preclinical data suggest superior hepatic fat reduction, but clinical validation is pending .

Critical Observations :

- This compound’s reduced edema risk may correlate with partial PPARγ agonism, avoiding full receptor activation .

- Absence of cardiotoxicity signals aligns with its selective receptor modulation, contrasting rosiglitazone’s historical controversies .

Methodological Considerations for Comparative Studies

While direct head-to-head trials for this compound are scarce, the following best practices are recommended for future studies:

- Indirect Comparisons : Use network meta-analyses to contextualize this compound’s efficacy against existing PPARγ agonists, adhering to PRISMA guidelines .

- Endpoint Standardization : Align with FDA/NMPA guidelines for T2DM and NASH trials, emphasizing HbA1c, liver histology, and adverse event reporting .

- Crossover Design : Mitigate inter-individual variability in PK/PD studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。